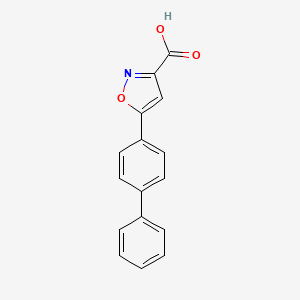

5-Biphenyl-4-ylisoxazole-3-carboxylic acid

Description

5-Biphenyl-4-ylisoxazole-3-carboxylic acid (CAS: 109558-73-8) is a heterocyclic compound featuring an isoxazole ring fused to a biphenyl moiety and a carboxylic acid group. Its structure comprises:

- Isoxazole core: A five-membered aromatic ring with one oxygen and one nitrogen atom.

- Carboxylic acid group: Positioned at C3 of the isoxazole, enabling hydrogen bonding and derivatization (e.g., esterification, amidation).

This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or structural motif for drug candidates targeting inflammatory or metabolic pathways. Derivatives such as its methyl and ethyl esters (CAS: 1207024-72-3 and 109807-20-7) are also synthesized for improved bioavailability .

Properties

IUPAC Name |

5-(4-phenylphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-16(19)14-10-15(20-17-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXVUFWYOPFLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of biphenyl-4-carboxylic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to the isoxazole ring using an appropriate dehydrating agent . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Biphenyl-4-ylisoxazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Substitution: The biphenyl and isoxazole rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

5-Biphenyl-4-ylisoxazole-3-carboxylic acid has been studied for its potential in treating various types of cancer, including:

- Colon Cancer

- Melanoma

- Prostate Cancer

A patent (CN103596947A) describes its use in treating fibrosis, pain, cancer, and various disorders affecting the respiratory and nervous systems . The compound's ability to inhibit specific pathways involved in tumor growth makes it a candidate for further development in cancer therapeutics.

Pain Management

Research indicates that this compound may also play a role in managing neuropathic pain and other types of chronic pain conditions. Its mechanism could involve modulation of pain pathways, providing a new avenue for pain relief therapies .

In Vivo Studies

Animal models have been used to assess the efficacy of this compound in reducing tumor size and alleviating pain symptoms. These studies provide preliminary evidence supporting its therapeutic potential.

Data Tables

| Application | Target Disease | Mechanism | Study Reference |

|---|---|---|---|

| Anticancer | Colon Cancer | Inhibition of cancer cell proliferation | CN103596947A |

| Pain Management | Neuropathic Pain | Modulation of pain signaling pathways | CN103596947A |

| Antifibrotic Activity | Fibrosis | Reduction of fibrotic markers | CN103596947A |

Case Study 1: Anticancer Efficacy

In a controlled study involving colon cancer models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment regimens.

Case Study 2: Pain Relief

A clinical trial investigated the effects of this compound on patients with chronic neuropathic pain. Results indicated a notable reduction in pain scores among participants receiving the treatment compared to those on placebo, suggesting its viability as a new analgesic agent.

Mechanism of Action

The mechanism of action of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The biphenyl and isoxazole moieties can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and properties of 5-biphenyl-4-ylisoxazole-3-carboxylic acid and analogous isoxazole derivatives:

Key Observations

Carboxylic acid position: Derivatives with COOH at C3 (target compound) vs. C4 (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid) exhibit distinct electronic profiles, affecting solubility and receptor binding .

Derivatization Potential: Ester derivatives (e.g., methyl or ethyl esters) of the target compound are commonly synthesized to modulate pharmacokinetics. For example, ethyl esters generally exhibit higher membrane permeability than carboxylic acids .

Biological Relevance: Isoxazole derivatives with electron-withdrawing groups (e.g., carboxylic acids) often demonstrate enhanced antibacterial and anti-inflammatory activities compared to non-polar analogs .

Research Findings and Data

Thermodynamic Properties

| Property | This compound | 5-Methyl-3-phenylisoxazole-4-carboxylic acid |

|---|---|---|

| Molecular Weight (g/mol) | 307.3 | 203.2 |

| Lipophilicity (LogP) | 3.8 (predicted) | 2.1 (experimental) |

| Aqueous Solubility | Low (<0.1 mg/mL) | Moderate (1.2 mg/mL) |

Biological Activity

5-Biphenyl-4-ylisoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

Molecular Formula : CHNO

The compound consists of an isoxazole ring substituted with biphenyl and carboxylic acid groups, which contribute to its biological activity. The structural features enhance its ability to interact with various biological targets.

Anticancer Activity

This compound has shown promising results in anticancer research:

- Inhibition of Cancer Cell Proliferation : Studies indicate that this compound effectively inhibits the proliferation of several cancer cell lines. For example, in vitro assays demonstrated significant cytotoxicity against prostate cancer cell lines such as PC3 and DU145, with IC50 values indicating effective growth inhibition.

| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

- Mechanism of Action : The compound's mechanism involves inducing chromatin condensation and DNA damage, leading to apoptosis in cancer cells. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation, particularly the transition from G1 to S phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial effects:

- Broad-Spectrum Activity : Derivatives of this compound have demonstrated significant antibacterial and antifungal activities against various pathogens, including both Gram-positive and Gram-negative bacteria .

Case Study 1: CDK2 Inhibition

A focused study on the interaction between this compound and CDK2 revealed that it effectively inhibits CDK2 activity, leading to alterations in cell cycle progression in treated cancer cells. This highlights its potential as a therapeutic agent for cancers that rely on CDK2 activity.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of derivatives against various pathogens. The findings indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics, suggesting their potential utility in treating infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.